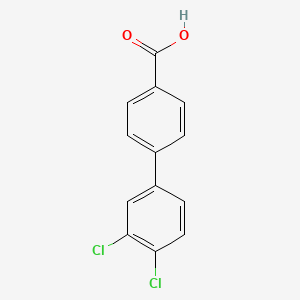

4-(3,4-Dichlorophenyl)benzoic acid

Description

Significance of Aromatic Carboxylic Acids in Advanced Chemical Synthesis

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. libretexts.org This structural feature makes them highly versatile building blocks in advanced chemical synthesis. eurochlor.org They serve as crucial precursors for a wide array of more complex molecules, including esters, amides, and acid chlorides, which are pivotal in the production of pharmaceuticals, polymers, dyes, and agrochemicals. libretexts.orgeurochlor.org

The reactivity of the carboxyl group, combined with the stability of the aromatic ring, allows for a broad range of chemical transformations. libretexts.org The acidity of these compounds can be finely tuned by the presence of other substituents on the aromatic ring, which in turn influences their role in various chemical reactions. libretexts.orgdocbrown.info In the realm of medicinal chemistry, the carboxylic acid moiety is often essential for a molecule's biological activity, and its derivatives are found in numerous therapeutic agents. eurochlor.orgepa.gov Furthermore, the abundance and stability of aromatic carboxylic acids make them attractive starting materials in industrial processes, contributing to the synthesis of both commodity and specialty chemicals. researchgate.netresearchgate.net

The Dichlorophenyl Moiety: Structural and Electronic Significance

The 3,4-dichlorophenyl moiety is a key structural feature that profoundly impacts the chemical and physical properties of 4-(3,4-Dichlorophenyl)benzoic acid. The two chlorine atoms attached to the phenyl ring exert significant electronic effects. Chlorine is an electronegative element, and as such, it withdraws electron density from the aromatic ring through the sigma bonds, an effect known as the inductive effect (-I). libretexts.orgdocbrown.info This electron withdrawal makes the attached aromatic ring more electron-poor (deactivated) compared to unsubstituted benzene (B151609). libretexts.org

The presence of these two chlorine atoms on the phenyl ring of this compound has several important consequences:

Increased Acidity: The strong electron-withdrawing nature of the dichlorophenyl group increases the acidity of the carboxylic acid functional group compared to unsubstituted benzoic acid. libretexts.org This is because the electron withdrawal helps to stabilize the negative charge of the resulting carboxylate anion. libretexts.org

Modified Reactivity: The electronic effects of the chlorine substituents alter the reactivity of both aromatic rings. The dichlorinated ring is deactivated towards further electrophilic substitution. libretexts.org

Enhanced Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity (hydrophobicity) of a molecule. researchgate.net This property can be crucial for applications in medicinal and agricultural chemistry, as it can influence how the molecule interacts with biological membranes and protein binding sites. researchgate.net

Historical Context of Dichlorophenyl-Substituted Benzoic Acid Derivatives in Chemical Literature

Dichlorophenyl-substituted benzoic acid derivatives have emerged over time as important intermediates in various sectors of the chemical industry. Historically, the development of synthetic routes to halogenated aromatic compounds was driven by the need for precursors to a wide range of commercial products. Patents and chemical literature from the latter half of the 20th century describe various processes for preparing halogenated benzoic acids. These compounds were recognized as valuable intermediates for producing quinolonecarboxylic acids, known for their potent antibacterial properties. google.com

The synthesis of these derivatives often involves multi-step processes, starting from more readily available materials. For example, methods like the Sandmeyer or Balz-Schiemann reactions have been employed to introduce halogens onto an aromatic ring. google.com The development of efficient fluorination and chlorination techniques has been a significant area of research, aiming to improve yields and reduce the cost of producing these key intermediates. epo.org The use of dichlorinated benzoic acid derivatives as precursors for acyl urea (B33335) insecticides also highlights their importance in the agrochemical industry. epo.org The ongoing research into these compounds underscores their established role as building blocks for creating complex and high-value chemical products.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7111-64-0 | chemimpex.com |

| Molecular Formula | C₁₃H₈Cl₂O₂ | chemimpex.com |

| Molecular Weight | 267.11 g/mol | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | > 270 °C (decomposes) | chemimpex.com |

| Purity | ≥ 96% (NMR) | chemimpex.com |

| Synonym | 3',4'-Dichlorobiphenyl-4-carboxylic acid | chemimpex.com |

Predicted and Experimental Properties of this compound

| Property | Predicted Average | Experimental Average | Unit | Source |

| Polarizability | 26.8 | - | ų | epa.gov |

| Henry's Law | 4.47e-10 | - | atm-m³/mol | epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOOVLWXDVFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374198 | |

| Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7111-64-0 | |

| Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 3,4 Dichlorophenyl Benzoic Acid and Its Congeners

Established Synthetic Routes to 4-(3,4-Dichlorophenyl)benzoic acid

Overview of Primary Synthetic Strategies

The synthesis of this compound, a versatile intermediate in various chemical industries, can be achieved through several established synthetic strategies. One common approach involves the Suzuki-Miyaura coupling reaction. This method utilizes a palladium catalyst, often with a phosphine (B1218219) ligand, to couple an aryl halide with an arylboronic acid. For the synthesis of this compound, this would typically involve the reaction of a 4-halobenzoic acid derivative with 3,4-dichlorophenylboronic acid or the coupling of 1-bromo-3,4-dichlorobenzene with 4-carboxyphenylboronic acid. pku.edu.cnorganic-chemistry.org The reaction is generally carried out in the presence of a base and in a suitable solvent mixture, such as ethanol (B145695) and water. pku.edu.cn

Another strategy for synthesizing benzoic acid derivatives involves oxidation reactions. For instance, substituted toluenes can be oxidized to the corresponding benzoic acids. While not a direct synthesis of the title compound, this principle is fundamental in the preparation of various benzoic acid precursors. youtube.com Furthermore, the conversion of other functional groups on the benzene (B151609) ring, such as an amino group via diazotization followed by a Sandmeyer-type reaction, represents another potential synthetic route. researchgate.net The choice of a particular synthetic strategy often depends on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

| Starting Material 1 | Starting Material 2 | Reaction Type | Catalyst/Reagent | Product |

| 4-Bromobenzoic acid | 3,4-Dichlorophenylboronic acid | Suzuki-Miyaura Coupling | Pd/C, K2CO3 | This compound |

| 1-Bromo-3,4-dichlorobenzene | 4-Carboxyphenylboronic acid | Suzuki-Miyaura Coupling | Palladium catalyst, base | This compound |

| 4-Phenoxyacetophenone | Sodium hypochlorite | Oxidation | Polyethylene glycol (PEG)-400 | 4-Phenoxybenzoic acid |

| 2,4-Difluoro-3-chlorobenzoic acid | Nitrating agent, reducing agent, diazotizing agent, chlorinating agent | Nitration, Reduction, Diazotization, Chlorination | Various | 2,4-Difluoro-3,5-dichlorobenzoic acid |

Role as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com Its dichlorophenyl moiety and carboxylic acid group provide reactive sites for further chemical modifications, making it a valuable intermediate. chemimpex.com

In the pharmaceutical industry, this compound is utilized in the development of therapeutic agents, including those targeting inflammatory and metabolic disorders. chemimpex.com For example, it can be a precursor for the synthesis of novel heterocyclic compounds with potential biological activity. Research has shown that derivatives of 4-(3,4-dichlorophenyl)butanoic acid can be used to prepare pyridazinone derivatives, which can then be further modified to create a variety of heterocyclic systems. mdpi.comresearchgate.net

In the agrochemical field, this compound is employed in the formulation of herbicides and pesticides. chemimpex.com The presence of the dichlorophenyl group is often associated with herbicidal activity, and by incorporating this moiety into larger molecules, chemists can develop new crop protection agents. chemimpex.com The stability and reactivity of the carboxylic acid group allow for its conversion into esters, amides, and other functional groups, enabling the synthesis of a diverse library of potential agrochemicals.

Advanced Catalytic Approaches in Synthesis

Palladium-Catalyzed Reactions for Benzoic Acid Derivatives

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are powerful and widely used methods for the synthesis of biaryl compounds, including derivatives of benzoic acid. organic-chemistry.orgdiva-portal.org This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org The versatility of this method allows for the synthesis of a broad range of substituted benzoic acids with high efficiency and functional group tolerance. researchgate.netmdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. mdpi.com The choice of palladium precursor, ligand, base, and solvent can significantly influence the reaction's efficiency. researchgate.net Ligand-free palladium on carbon (Pd/C) has been shown to be an effective and recyclable catalyst for the synthesis of 4-bibenzoic acid under aerobic conditions. pku.edu.cn Other palladium sources, such as Pd(OAc)2 and Pd2(dba)3, are also commonly used, often in combination with phosphine ligands like P(t-Bu)3 or PCy3. organic-chemistry.org

Recent advancements have focused on developing more active and versatile catalyst systems to expand the scope of the Suzuki-Miyaura reaction to include less reactive coupling partners, such as aryl chlorides, and to perform the reaction under milder conditions. organic-chemistry.org For instance, the use of highly active palladacycle precatalysts has enabled the coupling of deactivated aryl and even alkyl substrates. organic-chemistry.org

| Catalyst System | Coupling Partners | Key Features |

| Ligand-free Pd/C | Phenylboronic acid and 4-bromobenzoic acid | Recyclable catalyst, reaction in ethanol/water at room temperature. pku.edu.cn |

| Pd(OAc)2/PCy3 | Aryl and vinyl triflates | Suitable for a diverse array of triflates. organic-chemistry.org |

| Pd2(dba)3/P(t-Bu)3 | Aryl and vinyl halides (including chlorides) | Effective for a wide range of halides, often at room temperature. organic-chemistry.org |

| [(NHC)Pd(palladacycle)Cl] | Deactivated aryl and alkyl substrates | Highly active precatalyst for challenging couplings. organic-chemistry.org |

Application of Polymer-Bound Catalysts in the Synthesis of Related Heterocycles

Polymer-supported catalysts have emerged as a practical and sustainable alternative to homogeneous catalysts in organic synthesis, including the preparation of heterocyclic compounds. acs.orgsciencemadness.org These catalysts offer several advantages, such as ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for use in continuous flow systems. acs.orgrsc.org

In the context of synthesizing heterocycles related to benzoic acid derivatives, polymer-supported catalysts can be employed in various transformations. For example, polymer-supported N-heterocyclic carbene (NHC)-silver complexes have been developed and used as efficient and recyclable catalysts for the one-pot, three-component synthesis of propargylamines. rsc.org This type of reaction is valuable for constructing nitrogen-containing heterocyclic frameworks.

Furthermore, the concept of multicomponent polymerization (MCP) allows for the synthesis of heterocyclic polymers in a single step, offering an atom-economical route to complex macromolecular structures. rsc.org This approach can be used to create polymers with heterocyclic units integrated into the main chain, which can exhibit unique thermal and photophysical properties. rsc.org The use of polymer beads decorated with catalytic systems, for instance for A3 coupling reactions, further illustrates the versatility of supported catalysts in generating heterocyclic structures. rsc.org

Investigation of Mitsunobu Catalysis with Dichlorophenyl-Containing Hydrazines

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and nitrogen-containing compounds, with inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction typically involves an alcohol, a nucleophile (often with a pKa < 13), a phosphine (like triphenylphosphine, PPh3), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.org

While direct use of this compound in a standard Mitsunobu reaction is not the primary focus, the principles of Mitsunobu catalysis are relevant to the synthesis of related structures, particularly those involving hydrazine (B178648) derivatives. For instance, the Mitsunobu reaction can be employed to alkylate N-acyl- or N-alkoxycarbonylaminophthalimides, providing a route to 1,1-substituted hydrazines. nih.govorganic-chemistry.org This highlights the reaction's utility in forming C-N bonds.

Furthermore, research has explored the use of various hydrazine derivatives as nucleophiles in the Mitsunobu reaction. Tosyl- and Boc-hydrazones have been shown to be effective nucleophiles for the alkylation of alcohols. nih.gov Additionally, catalytic versions of the Mitsunobu reaction are being developed to address issues with by-product removal. One such system utilizes ethyl 3-(3,4-dichlorophenyl)carbazate in the presence of an iron(II) phthalocyanine (B1677752) catalyst under atmospheric oxidation conditions. In this catalytic cycle, the corresponding azo compound, generated in situ, acts as the DEAD equivalent. This demonstrates the potential for incorporating dichlorophenyl-containing hydrazines into advanced, catalytic Mitsunobu protocols.

Exploration of Novel Chemical Transformations Involving the Dichlorophenylbenzoic Acid Scaffold

The unique electronic and steric properties of the this compound scaffold make it a versatile building block in organic synthesis. The presence of the dichlorinated phenyl ring and the carboxylic acid functionality allows for a diverse range of chemical modifications, leading to the creation of novel and structurally complex molecules.

Cyclization Reactions and Heterocyclic Ring Formation

The this compound framework serves as a valuable precursor for the synthesis of various heterocyclic compounds. The dichlorophenyl moiety can be incorporated into larger ring systems through strategic cyclization reactions, often leveraging the reactivity of functional groups introduced onto the benzoic acid portion or the aromatic rings themselves.

Research has demonstrated the utility of related dichlorophenyl structures in forming nitrogen-containing heterocycles. For instance, derivatives of 4-(3,4-dichlorophenyl)butanoic acid have been successfully cyclized with hydrazines to yield pyridazinone derivatives. mdpi.comresearchgate.net This transformation highlights a common strategy where a keto-acid derivative of the dichlorophenyl scaffold undergoes condensation and ring closure to form a six-membered heterocyclic ring.

Similarly, the 4-(3,4-dichlorophenyl) group can be integrated into pyrimidine-based structures. One approach involves a one-pot, three-component synthesis to produce 4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol. researchgate.net This pyrimidine-2-thiol (B7767146) then acts as a versatile intermediate, undergoing further reactions with various nitrogen nucleophiles to construct more complex, fused heterocyclic systems, such as triazolo-pyrimidines and pyrazolo-pyrimidines. researchgate.net These reactions underscore the potential of the dichlorophenylbenzoic acid scaffold as a starting point for creating a library of diverse heterocyclic compounds.

The general synthetic routes for creating such heterocyclic systems from dichlorophenyl-containing precursors are summarized below:

| Starting Material Type | Reagents | Heterocyclic Product | Reference |

| Dichlorophenyl keto-acid | Hydrazine Hydrate | Pyridazinone | mdpi.comresearchgate.net |

| Dichlorophenyl chalcone | Thiourea, NaOH | Pyrimidine-2-thiol | researchgate.net |

| Pyrimidine-2-thiol derivative | Hydrazine Hydrate | Hydrazinopyrimidine | researchgate.net |

Oxidative and Reductive Transformations

The response of the this compound scaffold to oxidative and reductive conditions is a critical aspect of its chemical profile. While direct studies on this specific molecule are not extensively documented, the behavior of related chlorinated aromatic compounds and other complex molecules provides valuable insights into potential transformations.

Oxidative Transformations: Oxidative processes can target different parts of the molecule. Strong oxidizing agents could potentially lead to the degradation of the aromatic rings or the modification of the carboxylic acid group. More selective oxidation might be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is known for its ability to effect oxidative cyclizations and rearrangements in complex systems, such as lignans. researchgate.net Such reagents could potentially facilitate intramolecular C-C or C-O bond formation if appropriate functional groups are present on the scaffold.

Reductive Transformations: Reductive transformations can offer pathways to modify the dichlorophenyl ring or the carboxylic acid. The chlorine substituents on the aromatic ring can be susceptible to reductive dehalogenation. Studies on related compounds like 2,4-dichlorophenoxyacetic acid have shown that reduction using nanoscale iron particles can lead to sequential removal of chlorine atoms, ultimately yielding phenol. nih.gov This suggests that under specific reductive conditions, this compound could be transformed into 4-(3-chlorophenyl)benzoic acid, 4-(4-chlorophenyl)benzoic acid, or 4-phenylbenzoic acid.

The carboxylic acid group can also be reduced. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the carboxylic acid to a primary alcohol, yielding (4-(3,4-dichlorophenyl)phenyl)methanol. This transformation introduces a new functional group that can be used for further derivatization.

| Transformation | Reagent/Condition | Potential Product |

| Oxidation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidatively coupled products |

| Reductive Dehalogenation | Nanoscale Fe(0) | Monochloro- or de-chlorinated benzoic acids |

| Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄) | (4-(3,4-Dichlorophenyl)phenyl)methanol |

Derivatization Strategies of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecule's reactivity, offering a gateway to a vast array of derivatives through well-established chemical transformations. These derivatizations are crucial for altering the molecule's physical and chemical properties, as well as for preparing it for further synthetic steps.

Common derivatization strategies include:

Esterification: The conversion of the carboxylic acid to an ester is readily achieved by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive alkylating agents. youtube.com

Amide Formation: Amides can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with an amine. youtube.com Direct coupling of the carboxylic acid with an amine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a widely used method. nih.gov

Acyl Halide Formation: As mentioned, acyl halides are key reactive intermediates. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to the corresponding acyl chloride, a highly electrophilic species primed for reaction with various nucleophiles. youtube.com

Specialized derivatization reagents are also employed, particularly for analytical purposes such as liquid chromatography-mass spectrometry (LC-MS). Reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used to tag the carboxylic acid, enhancing its detection and fragmentation characteristics in MS/MS analysis. nih.gov

Reaction Mechanism Elucidation in Dichlorophenylbenzoic Acid Synthesis

The primary route for synthesizing this compound involves the formation of a carbon-carbon bond between two aromatic rings. Understanding the mechanisms of these coupling reactions is fundamental to optimizing reaction conditions and expanding their scope.

Mechanistic Studies of Carbon-Carbon Bond Formation

The most prevalent method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgmit.edu This palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organohalide. libretexts.orgorganic-chemistry.org To synthesize the target molecule, the reaction would typically involve the coupling of 3,4-dichlorophenylboronic acid with 4-halobenzoic acid (or its ester), or alternatively, 4-boronobenzoic acid with a 1-halo-3,4-dichlorobenzene.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: libretexts.orgrsc.orgyoutube.com

Oxidative Addition: The cycle begins with the addition of a low-valent palladium(0) catalyst to the organohalide (e.g., 4-bromobenzoic acid). This step breaks the carbon-halogen bond and forms a new organopalladium(II) complex. rsc.org

Transmetalation: The organoboron compound (e.g., 3,4-dichlorophenylboronic acid) is activated by a base. This activated species then reacts with the palladium(II) complex. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.orglibretexts.org

Reductive Elimination: In the final step, the two organic groups (the 3,4-dichlorophenyl and the 4-carboxyphenyl moieties) on the palladium center couple and are eliminated from the metal. This forms the desired carbon-carbon bond of the final product, this compound, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

While the Suzuki coupling is dominant, other methods for C-C bond formation exist. Theoretical studies have explored transition-metal-free routes, such as a lithium-catalyzed coupling of two benzene molecules, suggesting that alternative mechanistic pathways for biaryl synthesis are possible. acs.org

Understanding Nucleophilic and Electrophilic Pathways

The reactivity of this compound is dictated by the interplay of its functional groups and the electronic nature of its aromatic rings.

Nucleophilic Pathways: The dichlorinated phenyl ring is electron-deficient due to the strong electron-withdrawing inductive effect of the two chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) . scranton.edunih.gov In an SNAr reaction, a strong nucleophile can attack one of the carbon atoms bearing a chlorine atom. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. scranton.edu Subsequent loss of the chloride ion restores the aromaticity and yields the substituted product. The regioselectivity of such an attack would be influenced by the combined electronic effects of the chlorine atoms and the second aromatic ring. Computational studies on related dichlorinated aromatic systems confirm that the presence of electron-withdrawing groups significantly enhances the electrophilic character of the ring carbons, making them prime targets for nucleophilic attack. mdpi.com

Electrophilic Pathways: The molecule also presents sites for electrophilic attack. The carbonyl carbon of the carboxylic acid is a classic electrophilic center. It will readily react with nucleophiles, as detailed in the derivatization strategies (Section 2.3.3).

Electrophilic aromatic substitution (EAS) on either of the aromatic rings is also a possibility, though the reactivity is significantly influenced by the existing substituents. The carboxylic acid group is a deactivating, meta-directing group for EAS on its own ring. The dichlorinated ring is also deactivated towards electrophiles by the two chlorine atoms. Therefore, forcing conditions would likely be required to achieve electrophilic substitution, such as nitration or halogenation, on either ring.

Kinetic Analysis of Key Synthetic Steps

The synthesis of this compound, a biaryl compound, is commonly achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction involves three fundamental steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination libretexts.orgharvard.edu. A kinetic analysis of these steps is crucial for understanding reaction mechanisms and optimizing conditions.

Following oxidative addition, transmetalation occurs. In this step, the organic group from an organoboron compound is transferred to the palladium(II) complex. This process requires activation by a base, which enhances the polarization of the organoboron reagent and facilitates the transfer organic-chemistry.org. While oxidative addition is often the slowest step, under certain conditions, such as with iron-catalyzed couplings of aryl chlorides, transmetalation can become the rate-limiting step researchgate.net.

The final step is reductive elimination , where the two organic groups on the palladium complex are coupled, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst libretexts.org. This step is generally fast and irreversible. Kinetic studies have shown that reductive elimination typically follows first-order kinetics. For the reaction to occur, the palladium complex must be in a cis conformation harvard.edu.

The table below summarizes the kinetic characteristics of the key steps in a typical Suzuki-Miyaura synthesis.

| Synthetic Step | Description | General Kinetic Profile | Key Influencing Factors |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. | Often the rate-determining step of the catalytic cycle libretexts.org. | Nature of the halide (I > Br > Cl), electron density of the aryl halide, nature of the palladium ligand libretexts.orgharvard.edu. |

| Transmetalation | The organic group from the organoboron reagent replaces the halide on the Pd(II) complex. | Generally faster than oxidative addition, but can be rate-limiting under specific conditions organic-chemistry.orgresearchgate.net. | Choice of base, solvent, and the nature of the organoboron species organic-chemistry.org. |

| Reductive Elimination | The two organic fragments are eliminated from the Pd(II) complex to form the final product and regenerate the Pd(0) catalyst. | Typically a fast and irreversible step that follows first-order kinetics harvard.edu. | Steric and electronic properties of the ligands on the palladium complex. Requires a cis-arrangement of the coupling partners harvard.edu. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and active ingredients to minimize environmental impact and enhance safety and efficiency wjpmr.com. The synthesis of this compound via Suzuki-Miyaura coupling can be made more sustainable by incorporating these principles.

The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. Applying these to the synthesis of this compound would involve several key considerations:

Prevention of Waste : Designing synthetic routes that minimize the generation of waste products.

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses : Using and generating substances that possess little to no toxicity to human health and the environment wjpmr.com.

Designing Safer Chemicals : The final product should be designed to be effective while having minimal toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. A significant focus in greening the Suzuki coupling is the replacement of traditional organic solvents with water researchgate.netrsc.org. The use of natural surfactants, such as saponin, can facilitate reactions in aqueous media even for challenging substrates rsc.org. Other alternatives include bio-solvents and deep eutectic solvents researchgate.netorientjchem.org.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy requirements. Methodologies like microwave-assisted synthesis or mechanochemistry can also improve energy efficiency orientjchem.org.

Use of Renewable Feedstocks : Utilizing raw materials and feedstocks that are renewable rather than depleting.

Reduce Derivatives : Minimizing or avoiding the use of protecting groups to reduce the number of reaction steps and waste.

Catalysis : Using catalytic reagents in small amounts is superior to stoichiometric reagents. The development of highly active and recyclable catalysts, such as water-soluble fullerene-supported PdCl2, is a key area of research organic-chemistry.orgresearchgate.net.

Design for Degradation : Designing chemical products so that they break down into innocuous degradation products at the end of their function.

Real-time Analysis for Pollution Prevention : Developing analytical methodologies for real-time monitoring and control to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

The following table outlines how these green chemistry principles can be specifically applied to the synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| 1. Prevention | Optimizing reaction conditions to achieve high yields and selectivity, thus minimizing waste. |

| 2. Atom Economy | The Suzuki-Miyaura coupling generally has a high atom economy. |

| 3. Less Hazardous Synthesis | Replacing hazardous reagents with safer alternatives. |

| 4. Designing Safer Chemicals | While the target molecule's properties are fixed, this principle guides the synthesis of safer analogues in drug discovery. |

| 5. Safer Solvents & Auxiliaries | Replacing volatile organic compounds (VOCs) with water or other green solvents like glycerol (B35011) or deep eutectic solvents researchgate.netresearchgate.netresearchgate.net. Using natural surfactants to enable aqueous-phase reactions rsc.org. |

| 6. Design for Energy Efficiency | Using highly active catalysts that allow the reaction to proceed at room temperature, reducing heating requirements researchgate.netrsc.org. |

| 7. Use of Renewable Feedstocks | Sourcing starting materials from renewable biomass where possible. |

| 8. Reduce Derivatives | Employing chemoselective catalysts that obviate the need for protecting groups on the benzoic acid moiety. |

| 9. Catalysis | Using a highly efficient, recyclable palladium catalyst to reduce metal waste and cost researchgate.net. |

| 10. Design for Degradation | Relevant to the lifecycle of the final product containing this acid, rather than its synthesis. |

| 11. Real-time Analysis | Implementing in-process controls (e.g., spectroscopy) to monitor reaction progress and prevent byproduct formation. |

| 12. Inherently Safer Chemistry | Avoiding flammable, explosive, or highly toxic reagents and solvents in favor of safer options like water. |

Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Investigations of 4-(3,4-Dichlorophenyl)benzoic acid and Analogs

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive data on the three-dimensional structure of molecules. rigaku.comrigaku.com These methods allow for precise measurement of bond lengths, bond angles, and the spatial relationship between different parts of a molecule, offering a foundational understanding of its chemical and physical properties.

Single-crystal X-ray diffraction is a powerful technique used to unambiguously determine the three-dimensional atomic structures of small molecules. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular conformation. rigaku.comrigaku.com

While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, analysis of closely related analogs provides significant insight into its likely conformation. For instance, the crystal structure of 4-(3-chloroanilino)benzoic acid reveals that the molecule is highly twisted. nih.gov This twisting is a common feature in biphenyl-like systems, arising from steric repulsion between hydrogen atoms on adjacent aromatic rings. nih.gov In N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, another analog, the molecule is bent at the sulfur atom, and the two benzene (B151609) rings are significantly tilted relative to each other. nih.gov Such studies on analogous compounds, including various substituted benzoic acids and their derivatives, are crucial for predicting the conformational properties of the title compound. mdpi.comresearchgate.net

The organization of individual molecules into a stable, three-dimensional crystal lattice is known as crystal packing. This assembly is directed by a variety of non-covalent intermolecular interactions, leading to the formation of supramolecular structures. mdpi.com In dichlorophenylbenzoic acid systems and their analogs, these interactions include hydrogen bonds, halogen bonds, and π-π stacking interactions. mdpi.comnih.gov

A characteristic and highly predictable supramolecular synthon in the crystal structures of aromatic carboxylic acids is the formation of centrosymmetric dimers. researchgate.netnih.gov This motif is formed through a pair of strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov

This dimerization is a robust feature observed across a wide range of benzoic acid derivatives. nih.govresearchgate.net For example, the crystal structure of 4-(3-chloroanilino)benzoic acid clearly shows molecules pairing up to form these classic acid–acid dimers. nih.gov The stability of these hydrogen-bonded dimers is significant, and they are known to persist even in the gas phase for some benzoic acids. nih.gov Theoretical studies have quantified the interaction energies in these dimers, confirming that the cyclic arrangement is an energetically favorable, exothermic process. researchgate.net The strength of this hydrogen bonding can be influenced by the electronic nature of substituents on the phenyl rings. researchgate.net

Table 1: Hydrogen-Bond Geometry for Dimer Formation in 4-(3-chloroanilino)benzoic acid nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O—H⋯O | 0.90 | 1.78 | 2.6359 | 160 |

Dihedral angles, also known as torsion angles, are crucial for describing the conformation of a molecule by defining the rotation around a chemical bond. saskoer.cagonzaga.edu In multi-ring systems like this compound, the dihedral angle between the two aromatic rings is a key conformational parameter.

Table 2: Dihedral and Torsion Angles in Analogs of this compound

| Compound | Angle Description | Value (°) | Reference |

|---|---|---|---|

| 4-(3-chloroanilino)benzoic acid | Dihedral angle between aromatic rings | 34.66 (6) | nih.gov |

| N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide | Dihedral angle between benzene rings | 82.5 (1) | nih.gov |

| N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide | C—SO₂—NH—C torsion angle | 64.3 (4) | nih.gov |

Polymorphism and Solvatomorphism in Dichlorophenylbenzoic Acid Systems

Polymorphism is the ability of a compound to exist in more than one crystalline form, where each form has a different crystal structure but the same elemental composition. nih.govresearchgate.net Solvatomorphism is a related phenomenon where different crystal structures arise from the inclusion of solvent molecules into the crystal lattice. nih.govnih.gov These different solid-state forms can have distinct physical properties.

The discovery and characterization of different crystalline forms are critical in materials science and pharmaceutical development. nih.gov Techniques such as single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are primary tools for identifying and distinguishing between polymorphs and solvates. mdpi.comresearchgate.net

For analogs of this compound, studies have shown the existence of different crystalline arrangements. Research on rare-earth metal complexes with 3,5-dichlorobenzoic acid revealed four distinct structure types across the lanthanide series, demonstrating how coordination can lead to structural diversity. nih.gov In the case of 4-(3-chloroanilino)benzoic acid, crystallization attempts from a variety of solvents led to the identification of a single crystalline form. nih.gov The potential for polymorphism in aromatic carboxylic acids is well-established, with some compounds exhibiting different hydrogen-bonding patterns, such as the rare catemer motif instead of the more common dimer. mostwiedzy.pl The investigation into whether this compound exhibits polymorphism or solvatomorphism would involve systematic crystallization studies under various conditions and characterization of the resulting solid forms.

Influence of Conformational Flexibility on Polymorphic Behavior

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a key driver of polymorphism—the existence of a substance in multiple crystalline forms. For molecules with rotatable bonds, such as the one connecting the two phenyl rings in this compound, different conformers can lead to the formation of distinct crystal lattices.

Studies on analogous compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid and 4-chloro-phenylanthranilic acid, have demonstrated that conformational flexibility is a significant factor in their polymorphic behavior. researchgate.net In these systems, different conformers are observed in the various polymorphic forms, and computational conformational scans have shown that these experimentally observed conformers correspond to energy minima. researchgate.netrsc.org While conformational flexibility is a prerequisite, the specific substitution pattern on the phenyl rings ultimately determines whether polymorphism is observed. uky.edursc.org For instance, in a study of 3-methyl-2-(phenylamino)benzoic acids, polymorphism was only observed for one out of five synthesized compounds, highlighting the critical role of the substitution pattern. uky.edursc.org

Intermolecular Interactions Governing Polymorphic Stability

The stability of different polymorphic forms is dictated by the network of intermolecular interactions within the crystal lattice. In the case of this compound, a variety of non-covalent interactions are expected to play a crucial role.

A common and powerful interaction in benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. uky.edu These O-H···O hydrogen bonds are a dominant feature in the crystal structures of many related compounds. mdpi.com

Solid-State Phase Transitions

Polymorphs can interconvert through solid-state phase transitions, which are often induced by changes in temperature. Differential Scanning Calorimetry (DSC) is a key technique used to investigate these transitions. For example, studies on related polymorphic compounds have shown that one form can convert to another upon heating. researchgate.net In some cases, a less stable form will transition to a more stable form, as indicated by thermal events in the DSC thermogram. researchgate.net The temperatures and enthalpies of these transitions provide critical information about the relative stabilities of the polymorphs. mdpi.com Research on 4,4'-dichlorobenzophenone (B107185) has revealed multiple phase transitions, some of which are reversible and some not, highlighting the complex thermal behavior such compounds can exhibit. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization of Molecular Structure

A suite of spectroscopic techniques is employed to elucidate the detailed molecular structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment

For carboxylic acids like this compound, the FT-IR spectrum is characterized by several key features. A very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carboxyl group gives rise to a strong absorption band, typically between 1710 and 1680 cm⁻¹ for aromatic acids. spectroscopyonline.com The C-O stretch and the out-of-plane O-H wag are also diagnostically useful, appearing around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. spectroscopyonline.com

FT-IR and Raman spectroscopy are also sensitive to the substitution pattern on the benzene rings. The positions of the C-H and C-C ring vibrations, as well as the C-Cl stretching vibrations, can be assigned and provide confirmation of the 3,4-dichloro substitution pattern. nih.gov These techniques are also valuable for distinguishing between different polymorphic forms, as the subtle differences in molecular conformation and intermolecular interactions in each form lead to distinct vibrational spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. hyphadiscovery.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group (–COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. docbrown.info The aromatic protons on the two phenyl rings would exhibit complex splitting patterns in the aromatic region (typically 7-8.5 ppm). The integration of these signals would correspond to the number of protons in each environment. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (–COOH) | > 10 |

Note: The exact chemical shifts and splitting patterns of the aromatic protons would require detailed spectral analysis or simulation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₁₃H₈Cl₂O₂, giving it a molecular weight of approximately 267.11 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the [M]⁺ peak would be accompanied by an [M+2]⁺ peak with about 65% the intensity of the [M]⁺ peak, and an [M+4]⁺ peak with about 10% the intensity.

The fragmentation of benzoic acids under EI conditions often involves characteristic losses. docbrown.info Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (–OH, M-17) and the loss of a carboxyl group (–COOH, M-45). libretexts.org The loss of carbon monoxide (CO) from the [M-OH]⁺ fragment is also a common pathway, leading to a significant peak. docbrown.info For this compound, fragments corresponding to the dichlorophenyl cation and related species would also be expected.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [C₁₃H₈Cl₂O₂]⁺ | Molecular Ion ([M]⁺) | 267 |

| [C₁₃H₇Cl₂O]⁺ | Loss of –OH | 250 |

| [C₁₂H₇Cl₂]⁺ | Loss of –COOH | 222 |

| [C₁₂H₇Cl₂]⁺ | Loss of CO from [M-OH]⁺ | 222 |

Note: m/z values are based on the most abundant isotopes.

Information Deficit for this compound

A comprehensive and scientifically accurate article on the chemical compound this compound, as per the specified outline, cannot be generated at this time due to a significant lack of available research data.

Following a thorough search of scientific databases and literature, specific experimental data required to populate the requested sections on its molecular structure, conformation, intermolecular interactions, and spectroscopic properties (such as UV-Vis) could not be located for this compound.

While information is available for its isomer, 3,4-Dichlorobenzoic acid , including crystallographic and spectroscopic data, presenting this as information on this compound would be scientifically inaccurate and misleading. The positional difference of the dichlorophenyl group significantly influences the compound's structural and electronic properties.

Key areas with insufficient data for this compound include:

Crystallographic Data: No publicly accessible crystal structure data (e.g., unit cell parameters, space group, bond lengths, and angles) was found.

Conformational Analysis: Detailed studies on the rotational isomers and conformational preferences of the molecule are not available.

Intermolecular Interactions: While general principles of hydrogen bonding in benzoic acids are understood, specific details of the intermolecular interactions in the solid state of this compound have not been documented.

UV-Vis Spectroscopy: Specific absorption maxima and molar absorptivity data for this compound are not reported in the searched literature.

This compound is noted as a chemical intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com However, detailed public-domain research focusing on its fundamental physicochemical properties as requested in the outline is not apparent.

Therefore, to maintain scientific integrity and adhere to the strict requirements of the request, an article with the specified in-depth data for this compound cannot be provided.

If you would be interested in an article on the closely related and well-documented compound 3,4-Dichlorobenzoic acid , for which sufficient data exists to fulfill a similar outline, please advise.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for analyzing the electronic behavior of 4-(3,4-Dichlorophenyl)benzoic acid.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized molecular geometry, including bond lengths and angles, and to predict vibrational spectra (IR and Raman). researchgate.net Studies on similar benzoic acid derivatives have demonstrated that DFT can accurately predict geometric parameters and vibrational frequencies by providing a detailed assignment of vibrational modes based on potential energy distribution (PED). researchgate.net Such analyses are foundational for understanding the molecule's stability and spectroscopic signatures. For instance, theoretical IR spectra have been computed for benzoic acid dimers, showing the utility of DFT in understanding complex molecular systems.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to be excited. nih.gov For aromatic compounds like this compound, the HOMO is typically located over the electron-rich phenyl rings, while the LUMO may be distributed across the electron-withdrawing carboxylic acid group. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on excitation energies and oscillator strengths, which correspond to electronic transitions, often from HOMO to LUMO or other low-lying orbitals. researchgate.net

Table 1: Key Parameters from HOMO-LUMO Analysis

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Represents the electron-donating ability of the molecule. |

| LUMO Energy | ELUMO | Represents the electron-accepting ability of the molecule. |

| Energy Gap | ΔE | ELUMO - EHOMO. Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Global Hardness | η = (I-A)/2 | Measures the resistance of a molecule to change its electron distribution. Molecules with large energy gaps are considered "hard." |

| Global Softness | S = 1/(2η) | The reciprocal of hardness. "Soft" molecules are more reactive. |

| Electronegativity | χ = (I+A)/2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω = μ²/(2η) | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and intramolecular charge delocalization by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. nih.govresearchgate.net The stabilization energy, E(2), associated with these interactions quantifies their strength. In this compound, NBO analysis would reveal significant delocalization within the two phenyl rings and between the rings and the carboxylic acid group. It would also detail the nature of the C-Cl bonds and the intramolecular hydrogen bonding capabilities of the carboxylic acid moiety.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP(O) of C=O | π(C-C) of phenyl ring | Value | π-conjugation |

| π(C-C) of phenyl ring | π(C-C) of other phenyl ring | Value | Inter-ring conjugation |

| LP(Cl) | σ(C-C) adjacent to C-Cl bond | Value | Hyperconjugation |

| π(C=O) | π(C-C) of phenyl ring | Value | Resonance |

| Note: Specific E(2) values require dedicated calculation for this molecule. |

Fukui functions are used within conceptual DFT to identify the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific point when the total number of electrons in the system changes. By calculating the condensed Fukui functions for each atom, one can predict the susceptibility to:

Nucleophilic attack (fk+): Where an electron is added. The site with the highest value is the most likely to be attacked by a nucleophile.

Electrophilic attack (fk-): Where an electron is removed. The site with the highest value is the most susceptible to attack by an electrophile.

Radical attack (fk0): The average of the two. The site with the highest value is the most likely to be attacked by a radical.

For this compound, this analysis would pinpoint specific atoms on the phenyl rings or the carboxyl group that are most likely to participate in different types of chemical reactions.

Molecular Modeling and Simulation

Beyond static electronic structure calculations, molecular modeling and simulation techniques explore the dynamic behavior of this compound and its interactions with other molecules. Molecular docking is a prominent simulation technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. pjps.pkresearchgate.net This method is instrumental in drug discovery and design. thesciencein.org

Given its structure, this compound could be modeled as a ligand to investigate its binding affinity and interaction mode with various biological targets. For example, derivatives containing the 3,4-dichlorophenyl group have been studied for their potential as anticancer agents by docking them into the active sites of enzymes. pjps.pkthesciencein.org Such simulations calculate a docking score, which estimates the binding free energy, and provide a visual representation of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solid-State Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua This technique is invaluable for exploring the conformational landscape of flexible molecules and predicting their behavior in different environments, such as in solution or in the solid crystalline state. dntb.gov.ua

The general procedure for conducting MD simulations involves defining a force field, which is a set of parameters that describe the potential energy of the system. For organic molecules like this compound, force fields such as the General Amber Force Field (GAFF) are commonly employed. The simulation begins with an initial configuration of the molecule, which is then subjected to energy minimization to remove any unfavorable starting geometries. Following minimization, the system is gradually heated to a desired temperature and equilibrated under specific conditions (e.g., constant temperature and pressure), after which the production simulation is run for a duration typically ranging from nanoseconds to microseconds. cardiff.ac.uk

For this compound, MD simulations can reveal the preferential torsion angles between the phenyl and dichlorophenyl rings, identifying the most stable conformations and the energy barriers between them. In solution, simulations can model the molecule's interaction with explicit solvent molecules, providing insights into solvation processes. In the context of solid-state behavior, MD can be used to study the stability of crystal lattices and the nature of molecular packing, which is crucial for understanding polymorphism and other material properties. dntb.gov.ua

In-silico Design and Virtual Screening Approaches

In-silico design and virtual screening are powerful computational strategies in drug discovery used to identify and optimize promising lead compounds from large chemical libraries. nih.govresearchgate.net These methods can be broadly categorized as either structure-based or ligand-based.

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Molecular docking, a key SBDD technique, predicts the preferred orientation and binding affinity of a ligand to its target. nih.gov For instance, a study on 2-(3,4-dichlorophenyl)-4H-benzo[d] cardiff.ac.ukresearchgate.netoxazin-4-one, a compound containing the same dichlorophenyl moiety as the subject acid, used molecular docking to evaluate its potential as an anticancer agent by targeting Methionyl-tRNA Synthetase. pjps.pk Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid were evaluated in silico to understand their antimicrobial mechanism. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the principle that molecules with similar structures often exhibit similar biological activities. utrgv.edu A set of known active compounds (ligands) is used to build a model, which is then used to screen databases for new molecules with a high probability of being active. utrgv.edupensoft.net

These in silico approaches allow for the rapid and cost-effective screening of millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. nih.gov For this compound, these methods could be employed to design derivatives with enhanced binding affinity for a specific biological target or to screen for novel therapeutic applications.

Topological Analysis of Electron Density (AIM, ELF, RDG, NCI)

Topological analysis of the electron density provides a quantitative description of chemical bonding and non-covalent interactions within a molecular system. mdpi.com These methods partition the electron density to reveal critical points and surfaces that characterize the interactions.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. mdpi.comnih.gov The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density and its Laplacian, can be used to classify the nature of the interaction (e.g., covalent vs. closed-shell). kpfu.ru

Electron Localization Function (ELF): The ELF is a function that measures the degree of electron localization, providing a visual representation of chemical bonds and lone pairs in the spirit of Lewis structures. taylorandfrancis.comjussieu.fr ELF values range from 0 to 1, where high values correspond to regions of high electron localization, such as covalent bonds and lone pairs, while lower values are found in regions of delocalized electrons. taylorandfrancis.comdiva-portal.org

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative, used to identify and visualize weak non-covalent interactions. researchgate.netmdpi.com Plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the density allows for the differentiation between attractive interactions (like hydrogen bonds), van der Waals interactions, and repulsive steric clashes. mdpi.com

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool based on the RDG that plots isosurfaces of the RDG in real space. mdpi.com These surfaces are typically color-coded to indicate the type and strength of the interaction, providing an intuitive and comprehensive picture of all non-covalent contacts within a system. mdpi.commdpi.com

| Method | Primary Function | Key Output | Information Gained |

|---|---|---|---|

| AIM | Defines atomic basins and bond paths based on electron density topology. mdpi.com | Bond Critical Points (BCPs) and their properties. | Nature and strength of chemical bonds and interactions. kpfu.ru |

| ELF | Measures the degree of electron pair localization in space. jussieu.fr | Isosurfaces showing regions of high electron localization. | Visualizes covalent bonds, lone pairs, and core electrons. taylorandfrancis.com |

| RDG | Identifies weak non-covalent interactions based on the electron density and its gradient. mdpi.com | 2D plots differentiating interaction types. | Characterizes hydrogen bonds, van der Waals forces, and steric repulsion. mdpi.com |

| NCI | Provides a 3D visualization of non-covalent interactions in real space. mdpi.com | Color-mapped isosurfaces indicating interaction type and strength. | Intuitive mapping of the landscape of non-covalent interactions. mdpi.com |

Theoretical Exploration of Intermolecular Interactions

The self-assembly of molecules into ordered structures, such as crystals, is governed by a complex interplay of intermolecular interactions. Theoretical methods are essential for dissecting and quantifying these forces.

Hydrogen Bonding Energetics and Cooperativity

Hydrogen bonds are among the most critical directional interactions in supramolecular chemistry. In carboxylic acids like this compound, the characteristic carboxylic acid dimer, formed by two O-H···O hydrogen bonds, is a common and highly stable motif.

The energetics of these bonds can be calculated using quantum chemical methods. Furthermore, when multiple hydrogen bonds are present in a system, they can exhibit cooperativity, a phenomenon where the strength of a hydrogen bond is influenced by adjacent bonds. nih.govkpfu.ru This effect means that the total energy of a hydrogen-bonded network is often greater than the sum of the individual bond energies. nih.gov Cooperativity can lead to a significant strengthening of intermolecular hydrogen bonds, sometimes by as much as 30%. nih.govkpfu.ru This strengthening arises from charge polarization effects that propagate through the hydrogen-bonded chain, enhancing the donor and acceptor capabilities of the participating molecules.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular contacts within a crystal structure. nih.govnih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which appear as red spots. nih.gov These spots highlight the most significant interactions, such as hydrogen bonds.

A key feature of this analysis is the generation of 2D fingerprint plots, which summarize all intermolecular contacts. nih.gov These plots provide a quantitative breakdown of the percentage contribution of each type of contact to the total Hirshfeld surface area. For example, in many organic crystals, H···H contacts are the most abundant, often comprising over 40% of the surface, followed by contacts involving heteroatoms like O, N, and Cl. mdpi.comnih.gov This quantitative data is invaluable for understanding the relative importance of different interactions in directing the crystal packing.

| Interaction Type | Typical Percentage Contribution | Significance |

|---|---|---|

| H···H | 40 - 50% | Represents the most extensive, though weaker, van der Waals contacts. nih.gov |

| H···C/C···H | 10 - 25% | Indicates the presence of C-H···π interactions. mdpi.comnih.gov |

| O···H/H···O | 5 - 20% | Quantifies the contribution of crucial hydrogen bonds. erciyes.edu.tr |

| Cl···H/H···Cl | 5 - 15% | Highlights the role of halogen bonding and other contacts involving chlorine. nih.govnih.gov |

| C···C | ~ 4% | Can indicate the presence of π-π stacking interactions. nih.gov |

Weak Non-covalent Interactions and Their Role in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com Beyond the strong O-H···O hydrogen bonds, a variety of weaker non-covalent interactions play a crucial role in determining the final three-dimensional supramolecular architecture of this compound. researchgate.net

These interactions include:

C-H···O and C-H···N Hydrogen Bonds: While weaker than conventional hydrogen bonds, these interactions are numerous and collectively contribute significantly to crystal stability.

Halogen Bonds: The chlorine atoms on the dichlorophenyl ring can act as electrophilic regions (σ-holes) and participate in directional interactions with nucleophiles like oxygen or nitrogen atoms (e.g., C-Cl···O or C-Cl···N). nih.gov

π-π Stacking: The aromatic rings can interact through stacking, which contributes to the cohesive energy of the crystal.

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-electron cloud of an aromatic ring of a neighboring molecule. nih.gov

Computational methods like PIXEL energy analysis can be used to calculate the energetic contributions of these different interactions, partitioning the total lattice energy into its electrostatic, polarization, dispersion, and repulsion components. nih.gov This detailed energetic understanding is fundamental to predicting and controlling the self-assembly of molecules in the solid state. researchgate.net

Structure Reactivity Relationships and Chemical Probe Development

Elucidating Structure-Reactivity Relationships in Dichlorophenylbenzoic Acid Derivatives

The arrangement of atoms and functional groups within a molecule dictates its reactivity. For derivatives of 4-(3,4-Dichlorophenyl)benzoic acid, the nature and position of substituents on the aromatic rings play a pivotal role in influencing their chemical behavior.

The kinetics and thermodynamics of reactions involving benzoic acid derivatives are sensitive to the electronic and steric properties of their substituents. For instance, the acidity of the carboxylic acid group, a key factor in many of its reactions, is influenced by substituents on the phenyl ring. Electron-withdrawing groups, such as the dichloro substituents present in this compound, generally increase the acidity of the benzoic acid.

Thermodynamic parameters like the Gibbs free energy of dissociation (ΔG), enthalpy (ΔH), and entropy (ΔS) provide a quantitative measure of a reaction's spontaneity and energy changes. Studies on benzoic acid and its derivatives have shown that these parameters are affected by temperature and solvent composition. jbiochemtech.comresearchgate.net For example, the solubility and solvation of benzoic acid derivatives, which are crucial for their reactivity in solution, increase with temperature and the proportion of organic solvents like ethanol (B145695) in aqueous mixtures. jbiochemtech.com The dissociation of benzoic acid in water is an endothermic process. researchgate.net

The following table presents thermodynamic data for the dissociation of benzoic acid in aqueous solutions at different temperatures, illustrating the influence of temperature on its reactivity.

| Temperature (K) | Dissociation Constant (Ka) |

| 288 | 4.25 x 10⁻⁵ |

| 298 | 4.18 x 10⁻⁵ |

| 308 | 4.32 x 10⁻⁵ |

| 318 | 4.55 x 10⁻⁵ |

| Data adapted from a study on the thermodynamic-based aqueous solvation and dissociation of benzoic acid. researchgate.net |

Computational chemistry provides powerful tools to predict and understand the relationship between molecular structure and reactivity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build predictive equations. nih.gov

For derivatives of this compound, QSAR studies can help in understanding how different substituents affect their properties. nih.gov For example, molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can be used to study the interaction of these compounds with biological targets like enzymes. pjps.pknih.gov By analyzing the binding energies and interactions at the molecular level, researchers can gain insights into the structural features that are important for a desired activity. nih.gov

Advanced Applications in Materials Science and Environmental Chemistry

Incorporation into Advanced Materials

The rigid and electronically distinct nature of the 4-(3,4-dichlorophenyl)benzoic acid molecule lends itself to incorporation into various material frameworks, where it can impart specific desirable characteristics.

The incorporation of rigid aromatic units into polymer backbones is a well-established strategy for enhancing their thermal and mechanical properties. The this compound molecule, with its rigid biphenyl-like structure, can be utilized as a monomer or modifying agent in polyesters and other polymers. The introduction of such rigid moieties increases the stiffness of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability. researchgate.neted.ac.uk This is because the rigid units restrict the segmental motion of the polymer chains, requiring more thermal energy to transition from a glassy to a rubbery state. ed.ac.uk

Furthermore, the presence of the dichlorophenyl group can enhance intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, between polymer chains. These stronger intermolecular forces contribute to improved mechanical properties, including higher tensile strength and modulus. researchgate.net For instance, studies on polymers containing dicyclopentadiene (B1670491) (DCPD) rings have shown that the introduction of these rigid structures leads to a significant improvement in mechanical properties like storage modulus and flexural modulus. researchgate.net Similarly, the incorporation of fluorinated cardo copolyimides into diacrylate-based polymers has been shown to enhance tensile strength and modulus of elasticity. researchgate.net By analogy, this compound is expected to impart similar benefits.

Table 1: Effect of Rigid Monomers on Polymer Properties

| Polymer System | Rigid Monomer/Modifier | Observed Effect on Properties |

| Unsaturated Epoxypolyesters | Dicyclopentadiene (DCPD) | Increased storage modulus, flexural modulus, and hardness. researchgate.net |

| Diacrylate-based polymers | Fluorinated Cardo Copolyimide | Enhanced tensile strength and modulus of elasticity. researchgate.net |

| Polypropylene (PP) | Adhesive Resins | Can affect melt flow rate and impact resistance depending on concentration. mdpi.com |

| Poly(methyl methacrylate) (PMMA) | Ethylene-vinyl acetate (B1210297) (EVA) | Decreased tensile strength with increasing EVA content. mdpi.com |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting MOF. nih.govelectrochemsci.org this compound is a promising candidate for a ligand in MOF synthesis. Its carboxylate group can coordinate with metal centers, while the dichlorophenyl group can be directed into the pores of the framework, influencing their size, shape, and chemical environment.

The presence of halogen atoms within the pores of a MOF can have several significant effects. For instance, fluorinated MOFs have been shown to exhibit interesting gas sorption properties. researchgate.net The chlorine atoms of a this compound ligand could potentially lead to MOFs with selectivity for certain gases or molecules due to specific interactions with the chlorinated phenyl rings. Furthermore, the functionalization of ligands with groups like -NH2, -SMe, or -OMe has been demonstrated to tune the gas adsorption capacities and luminescence properties of MOFs. nih.gov Similarly, the dichlorophenyl group can be considered a functional group that modifies the electronic properties of the ligand and, consequently, the properties of the MOF.

The synthesis of MOFs with halogenated ligands has been reported in the literature. For example, MOFs have been successfully synthesized using chlorophenyl imidazole (B134444) dicarboxylates, demonstrating that chlorophenyl groups can be readily incorporated into stable frameworks. researchgate.net These frameworks have shown interesting structural diversity and thermal properties. researchgate.net

Table 2: Examples of MOFs with Functionalized/Halogenated Ligands

| MOF System | Ligand(s) | Key Structural or Functional Feature |

| SNU-170-SNU-176 | 4-(2-carboxyvinyl)benzoic acid with various pendants (-NH2, -SMe, etc.) | Tunable gas adsorption, photoluminescence, and chemical sensing. nih.gov |

| F-MOF-1 to F-MOF-5 | 4,4'-(hexafluoroisopropylidene) bis(benzoic acid) and heterocyclic co-ligands | Varied dimensionalities and thermal stability. researchgate.net |

| Hofmann-based MOFs | 4,4'-methylene-bis(3,5-dimethylpyrazole) | Selective gas separation capabilities. rsc.org |

| Zinc-based MOFs | Dicarboxylic acids and 1,10-phenanthroline | Tunable electrochemiluminescence properties. nih.gov |

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. acs.org Organic molecules with donor-acceptor (D-A) structures are known to exhibit significant second-order NLO properties. In such molecules, an electron-donating group is connected to an electron-accepting group through a π-conjugated system.